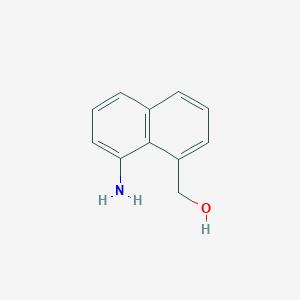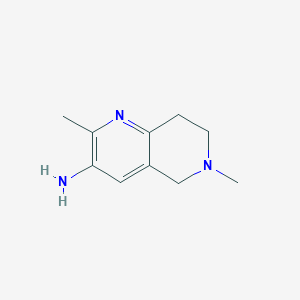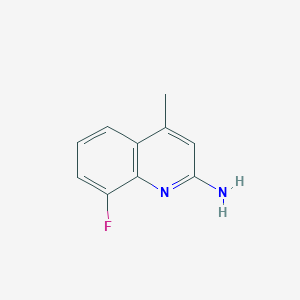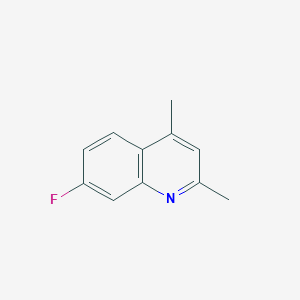![molecular formula C7H8ClN3 B11913972 4-Chloro-2-methyl-5,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11913972.png)
4-Chloro-2-methyl-5,7a-dihydro-1H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cloro-2-metil-5,7a-dihidro-1H-pirrolo[2,3-d]pirimidina es un compuesto heterocíclico que presenta un núcleo de pirrolo[2,3-d]pirimidina. Este compuesto es de gran interés en la investigación farmacéutica y química debido a sus posibles actividades biológicas y su función como intermedio en la síntesis de diversos fármacos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Cloro-2-metil-5,7a-dihidro-1H-pirrolo[2,3-d]pirimidina normalmente implica la cloración de un precursor de pirimidina. Un método común incluye la reacción de malonato de dietilo con bromuro de alilo para formar un intermedio, que luego experimenta ciclización con amidina para formar el anillo de pirimidina . El paso de cloración a menudo se lleva a cabo utilizando oxicloruro de fósforo en condiciones controladas .
Métodos de producción industrial
En entornos industriales, la producción de este compuesto puede involucrar reacciones a gran escala utilizando rutas sintéticas similares pero optimizadas para obtener mayores rendimientos y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cristalización y la cromatografía, son comunes para garantizar la calidad del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Cloro-2-metil-5,7a-dihidro-1H-pirrolo[2,3-d]pirimidina puede experimentar diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de cloro se puede sustituir con diferentes nucleófilos, como aminas o tioles, en condiciones apropiadas.
Oxidación y reducción: El compuesto se puede oxidar o reducir para formar diferentes derivados, según los reactivos y las condiciones utilizadas.
Reactivos y condiciones comunes
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de pirrolo[2,3-d]pirimidina sustituidos, mientras que la oxidación y la reducción pueden conducir a diferentes compuestos funcionalizados .
Aplicaciones Científicas De Investigación
4-Cloro-2-metil-5,7a-dihidro-1H-pirrolo[2,3-d]pirimidina tiene varias aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de 4-Cloro-2-metil-5,7a-dihidro-1H-pirrolo[2,3-d]pirimidina implica su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y los derivados formados a partir del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
4-Cloro-7H-pirrolo[2,3-d]pirimidina: Este compuesto es estructuralmente similar y también se utiliza en la investigación farmacéutica.
Pirazolo[3,4-d]pirimidina: Otro compuesto heterocíclico con aplicaciones similares en química medicinal.
Pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina: Conocido por su uso como inhibidor de cinasas en la investigación del cáncer.
Singularidad
4-Cloro-2-metil-5,7a-dihidro-1H-pirrolo[2,3-d]pirimidina es único debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. Su capacidad de experimentar diversas reacciones químicas y formar diversos derivados lo convierte en un compuesto valioso en la investigación y la industria .
Propiedades
Fórmula molecular |
C7H8ClN3 |
|---|---|
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
4-chloro-2-methyl-5,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H8ClN3/c1-4-10-6(8)5-2-3-9-7(5)11-4/h3,7H,2H2,1H3,(H,10,11) |
Clave InChI |
AFNWRAUAORCXAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2C(=C(N1)Cl)CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-chloro-5-methyl-7aH-imidazo[4,5-b]pyridine](/img/structure/B11913928.png)
![1-Oxaspiro[4.6]undecan-2-one](/img/structure/B11913931.png)
![3-Chloro-7-methylimidazo[1,2-a]pyridine](/img/structure/B11913942.png)
![[2-(Trimethylsilyl)ethoxy]acetic acid](/img/structure/B11913943.png)





